molecular formula C10H7BrN4 B14004326 2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile CAS No. 40620-39-1

2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile

Cat. No.: B14004326
CAS No.: 40620-39-1
M. Wt: 263.09 g/mol
InChI Key: MWSUEFXXWXJQHI-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile is an organic compound with the molecular formula C10H7BrN4 It is a derivative of malononitrile and features a diazenyl group attached to a bromophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile typically involves the diazotization of 4-bromoaniline followed by a coupling reaction with malononitrile. The general steps are as follows:

    Diazotization: 4-bromoaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with malononitrile in the presence of a base such as sodium acetate (NaOAc) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazonium intermediates.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The diazenyl group can be reduced to form the corresponding amine.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Reduction: The major product is the corresponding amine.

    Oxidation: Various oxidized derivatives of the original compound.

Scientific Research Applications

2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile involves its interaction with various molecular targets. The diazenyl group can participate in electron transfer reactions, and the bromophenyl ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with metals or other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)diazenyl]-2-methylpropanedinitrile
  • 2-[(4-Fluorophenyl)diazenyl]-2-methylpropanedinitrile
  • 2-[(4-Methylphenyl)diazenyl]-2-methylpropanedinitrile

Uniqueness

2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding and can be a site for further functionalization, making this compound versatile for various applications.

Properties

CAS No.

40620-39-1

Molecular Formula

C10H7BrN4

Molecular Weight

263.09 g/mol

IUPAC Name

2-[(4-bromophenyl)diazenyl]-2-methylpropanedinitrile

InChI

InChI=1S/C10H7BrN4/c1-10(6-12,7-13)15-14-9-4-2-8(11)3-5-9/h2-5H,1H3

InChI Key

MWSUEFXXWXJQHI-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C#N)N=NC1=CC=C(C=C1)Br

Origin of Product

United States

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